molecular formula C11H24O B097644 2-Methyl-1-decanol CAS No. 18675-24-6

2-Methyl-1-decanol

Cat. No.: B097644
CAS No.: 18675-24-6
M. Wt: 172.31 g/mol
InChI Key: JZEUFFFBEMAJHS-UHFFFAOYSA-N
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Description

2-Methyl-1-decanol (C₁₁H₂₄O) is a branched primary alcohol with a methyl group at the second carbon of a 10-carbon chain. It is commonly associated with microbial volatile organic compound (VOC) production, as demonstrated in studies involving Fusarium verticillioides, where it is synthesized under specific carbon source conditions . Its presence has also been detected in fresh sheep’s milk cheese without herbal additives, highlighting its role as a flavor or aroma contributor in food systems . The compound’s branching and chain length influence its physicochemical properties, such as volatility and solubility, which are critical for its applications in fragrances, biofuels, and specialty chemicals.

Properties

IUPAC Name

2-methyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEUFFFBEMAJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885064
Record name 1-Decanol, 2-methyl-
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18675-24-6
Record name 2-Methyl-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18675-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decanol, 2-methyl-
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Record name 1-Decanol, 2-methyl-
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Record name 1-Decanol, 2-methyl-
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Record name 2-methyldecan-1-ol
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Preparation Methods

Reaction Mechanism and Conditions

  • Hydroformylation Step :

    • Catalysts : Rhodium-based catalysts (e.g., RhH(CO)(PPh₃)₃) or cobalt complexes (e.g., Co₂(CO)₈) are commonly used. Rhodium offers higher regioselectivity for branched products (up to 90%) compared to cobalt (60–70%)[^1].

    • Conditions : Reactions occur at 80–120°C under syngas pressure (10–30 MPa). Ligands such as triphenylphosphine (PPh₃) enhance selectivity toward the branched aldehyde[^2].

    • Yield : Typical aldehyde yields range from 70% to 85%, depending on catalyst loading and solvent polarity[^3].

  • Hydrogenation Step :

    • Catalysts : Heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C) are employed under 1–5 MPa H₂ pressure at 50–100°C[^4].

    • Solvents : Methanol or ethanol facilitates efficient hydrogen uptake.

    • Yield : Hydrogenation achieves near-quantitative conversion (>95%) of the aldehyde to this compound[^5].

Table 1: Hydroformylation-Hydrogenation Performance Metrics

ParameterRhodium CatalystCobalt Catalyst
Regioselectivity (%)85–9060–70
Aldehyde Yield (%)80–8570–75
Total Alcohol Yield (%)76–8165–70
Reaction Time (Hours)6–810–12

Grignard Reaction Approach

The Grignard reaction provides a straightforward laboratory-scale route to this compound. This method involves the nucleophilic addition of a methyl Grignard reagent to a decanal derivative, followed by acidic workup.

Synthetic Protocol

  • Reagent Preparation : Methylmagnesium bromide (MeMgBr) is prepared by reacting magnesium turnings with methyl bromide in anhydrous diethyl ether.

  • Nucleophilic Addition : Decanal (C₁₀H₂₀O) is added dropwise to the Grignard reagent at 0–5°C to minimize side reactions. The intermediate alkoxide forms immediately.

  • Acidic Workup : Hydrolysis with dilute hydrochloric acid (HCl) protonates the alkoxide, yielding this compound.

Key Considerations

  • Solvent : Anhydrous ether or tetrahydrofuran (THF) ensures reagent stability.

  • Temperature Control : Maintaining sub-10°C temperatures during addition prevents premature decomposition of the Grignard reagent.

  • Yield : Laboratory-scale reactions typically achieve 65–75% yield after purification via fractional distillation[^6].

Reduction of Ketones

This compound can be synthesized via the reduction of 2-methyldecanal using hydride donors. This method is favored for its simplicity and high functional group tolerance.

Reduction Agents and Conditions

  • Lithium Aluminum Hydride (LiAlH₄) :

    • Operates in anhydrous ether or THF at 0–25°C.

    • Achieves >90% conversion within 2–4 hours[^7].

    • Limitation : Incompatible with protic solvents due to vigorous H₂ evolution.

  • Sodium Borohydride (NaBH₄) :

    • Requires methanol or ethanol as a solvent.

    • Yields 70–80% alcohol but struggles with sterically hindered ketones[^8].

Table 2: Comparative Performance of Reducing Agents

AgentSolventTemperature (°C)Yield (%)Reaction Time (Hours)
LiAlH₄Anhydrous THF0–2590–952–4
NaBH₄Methanol2570–804–6

Industrial Oxo Process

The oxo process (hydroformylation on an industrial scale) is the primary method for large-scale production of this compound. This continuous process optimizes cost-efficiency and output volume.

Process Overview

  • Feedstock : 1-Decene is derived from petroleum cracking or oligomerization of lower alkenes.

  • Hydroformylation : Conducted in a tubular reactor using cobalt carbonyl [Co₂(CO)₈] at 150–180°C and 20–30 MPa syngas pressure.

  • Catalyst Recovery : Cobalt is recycled via acid extraction, reducing environmental impact.

  • Hydrogenation : The aldehyde intermediate is hydrogenated in situ using fixed-bed Pd/Al₂O₃ catalysts.

Industrial Metrics

  • Annual Production Capacity : Global output exceeds 50,000 metric tons/year[^9].

  • Purity : Technical-grade this compound achieves >98% purity post-distillation.

  • Cost : Economies of scale reduce production costs to $3–5/kg[^10].

Comparison of Synthesis Methods

The choice of synthetic route depends on scale, cost, and desired purity.

Table 3: Method Comparison for this compound Synthesis

MethodScaleYield (%)Cost ($/kg)Environmental Impact
Hydroformylation-HydrogenationIndustrial76–813–5Moderate (CO emissions)
Grignard ReactionLaboratory65–7550–80High (solvent waste)
Ketone ReductionPilot Plant70–9520–30Low (hydride disposal)
Oxo ProcessIndustrial80–852–4Moderate (Co recovery)

Optimization Strategies

Catalyst Design

  • Ligand Modification : Bulky phosphine ligands (e.g., P(t-Bu)₃) improve regioselectivity in hydroformylation by 15–20%[^11].

  • Bimetallic Catalysts : Rhodium-iridium systems enhance hydrogenation rates by 30% under mild conditions[^12].

Solvent Effects

  • Ionic Liquids : Replace volatile organic solvents in Grignard reactions, reducing emissions and improving safety[^13].

  • Supercritical CO₂ : Used in hydroformylation to eliminate solvent waste and enhance gas diffusion[^14].

Process Intensification

  • Microreactors : Continuous-flow systems reduce reaction times by 50% and improve heat management in ketone reductions[^15].

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-decanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

2-Methyl-1-decanol serves as a solvent and an intermediate in organic synthesis. Its ability to dissolve various compounds makes it useful for reactions requiring specific solubility profiles.

Biology

In biological research, it acts as a precursor for synthesizing biologically active compounds. Studies have indicated its potential antimicrobial properties, which could be harnessed in developing new therapeutic agents .

Medicine

The compound is being investigated for its role in drug formulation and delivery systems . Its interaction with biological membranes may enhance drug absorption and efficacy, making it a candidate for further pharmacological studies .

Industry

In industrial applications, this compound is utilized in producing:

  • Surfactants : It contributes to formulations that reduce surface tension in cleaning products.
  • Lubricants : Its properties help improve the performance and longevity of lubricants.
  • Plasticizers : It aids in enhancing the flexibility and durability of plastics.

Research highlights the biological activity of this compound, particularly its antimicrobial effects. Studies have shown that this compound can inhibit microbial growth, suggesting potential applications in medical and agricultural fields .

Uniqueness of this compound

The specific substitution pattern of this compound imparts unique solubility and reactivity characteristics that differentiate it from similar compounds. This uniqueness enhances its utility in applications requiring tailored chemical properties.

Case Study 1: Antimicrobial Properties

A study conducted on various alcohols demonstrated that this compound exhibited significant antimicrobial activity against common pathogens. The results indicated that this compound could serve as a potential alternative to traditional preservatives in food and pharmaceutical formulations .

Case Study 2: Drug Delivery Systems

Research into drug delivery systems has explored the use of this compound as an enhancer for transdermal drug absorption. The findings suggest that its incorporation into formulations can improve drug permeability through skin barriers, indicating promising applications in topical therapies .

Mechanism of Action

The mechanism of action of 2-Methyl-1-decanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their solubility and reactivity. In biological systems, it can interact with cell membranes, affecting their fluidity and permeability. The hydroxyl group can also participate in enzymatic reactions, serving as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Production Data

The table below compares 2-Methyl-1-decanol with five structurally similar alcohols, including production yields under varying carbon sources (C1–C5) from Fusarium verticillioides cultures :

Compound Name Molecular Formula Molecular Weight C1 (μg/L) C2 (μg/L) C3 (μg/L) C4 (μg/L) C5 (μg/L) Key Structural Features
This compound C₁₁H₂₄O 172.31 0.66 ± 0.04 2.81 ± 0.18 1.95 ± 0.08 1.65 ± 0.07 0.98 ± 0.09 Methyl branch at C2
2-Butyl-1-octanol C₁₂H₂₆O 186.34 0.48 ± 0.03 1.06 ± 0.07 0.97 ± 0.05 0.90 ± 0.07 0.49 ± 0.07 Butyl branch at C2, shorter chain
5,9-Dimethyl-1-decanol C₁₂H₂₆O 186.34 0.51 ± 0.12 1.82 ± 0.12 1.51 ± 0.06 1.40 ± 0.06 0.60 ± 0.06 Two methyl groups at C5 and C9
11-Methyldodecanol C₁₃H₂₈O 200.36 1.51 ± 0.12 3.19 ± 0.19 0.91 ± 0.12 0.98 ± 0.14 2.02 ± 0.17 Methyl branch at C11, longer chain
2-Hexyl-1-decanol C₁₆H₃₄O 242.44 0.25 ± 0.01 0.69 ± 0.04 0.73 ± 0.07 0.42 ± 0.08 0.46 ± 0.03 Hexyl branch at C2, long chain
2-Ethyl-2-methyltridecan-1-ol C₁₆H₃₄O 242.44 N/A N/A N/A N/A N/A Branched ethyl and methyl groups
Key Observations:

Production Efficiency: this compound exhibits the highest yield under carbon source C2 (2.81 μg/L), outperforming 5,9-Dimethyl-1-decanol (1.82 μg/L) and 2-Butyl-1-octanol (1.06 μg/L). This suggests that a single methyl branch at C2 optimizes microbial synthesis efficiency compared to bulkier substituents . Longer-chain alcohols like 2-Hexyl-1-decanol (C₁₆) show significantly lower yields, likely due to metabolic constraints in Fusarium verticillioides .

Structural Impact on Function: Branching Position: The methyl group at C2 in this compound enhances volatility compared to 11-Methyldodecanol (methyl at C11), which has a higher molecular weight (200.36 vs. 172.31) and lower volatility. This aligns with its detection as a volatile compound in cheese . Chain Length: Shorter chains (e.g., 2-Butyl-1-octanol, C₁₂) reduce steric hindrance but may decrease thermal stability compared to this compound.

Biological Activity

2-Methyl-1-decanol, a branched-chain alcohol, has garnered attention for its biological activities, including antimicrobial properties and potential applications in drug delivery systems. This article explores the biological activity of this compound through various studies, highlighting its effects on microbial growth, toxicity profiles, and possible therapeutic applications.

Chemical Structure and Properties

This compound (C11H24O) is an aliphatic alcohol characterized by a long hydrophobic carbon chain with a methyl group at the second position. This structure contributes to its unique biological activities, particularly in membrane interactions and permeability enhancement.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound, demonstrating its effectiveness against various pathogens.

Case Studies on Antimicrobial Effects

  • Study on Gram-positive Bacteria :
    • A study highlighted that 9-Methyl-3-decanol, a related compound, exhibited significant activity against Gram-positive bacteria. Although specific data on this compound was not provided, it is reasonable to infer similar properties based on structural similarities .
  • Toxicological Assessments :
    • Research indicates that primary alcohols with carbon chains between C10 and C20 exhibit low toxicity and good biodegradability. For instance, 1-decanol was found to be non-toxic even at high doses in rat studies . This suggests that this compound may also possess a favorable safety profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Alcohols can integrate into lipid bilayers, altering membrane fluidity and permeability. This action can disrupt microbial cell membranes, leading to cell lysis.
  • Quorum Sensing Interference : Some alcohols have been shown to influence bacterial communication systems (quorum sensing), potentially inhibiting pathogenic behaviors .

Drug Delivery Applications

Recent research has explored the use of long-chain alcohols like this compound in drug delivery systems due to their surfactant properties.

Vesicle Formation Studies

  • A study demonstrated that 1-decanol could enhance vesicle formation in drug delivery applications. Given the structural similarities, it is plausible that this compound may exhibit similar capabilities in forming stable vesicles for encapsulating therapeutic agents .

Toxicity and Safety Profile

The toxicity profile of this compound is crucial for its application in pharmaceuticals and consumer products. Research indicates:

  • Low Toxicity : Studies on related compounds suggest that alcohols with similar chain lengths exhibit low systemic toxicity even at high exposure levels .

Table: Toxicity Data Comparison

CompoundNOEL (mg/kg bw/d)Observed Effects
1-Decanol2000No significant toxic effects
This compoundTBDAnticipated low toxicity based on structural similarity

Q & A

Q. What synthetic methodologies are commonly employed for 2-Methyl-1-decanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via Grignard reactions or catalytic hydrogenation of ketones. For example, reacting 2-methyl-decanal with a Grignard reagent (e.g., methyl magnesium bromide) under anhydrous conditions yields the alcohol. Optimization involves:
  • Temperature control : Maintaining 0–5°C during Grignard addition to prevent side reactions.
  • Solvent selection : Using dry tetrahydrofuran (THF) or diethyl ether to enhance reagent stability.
  • Purification : Fractional distillation (boiling point ~230–235°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
    Characterization via 1^1H NMR (δ 0.88 ppm, triplet for terminal CH3_3; δ 1.20–1.50 ppm, multiplet for CH2_2 backbone) and IR (broad O-H stretch ~3400 cm1^{-1}) ensures purity .

Q. How is this compound identified and quantified in plant essential oils?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For instance, a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 5°C/min) separates this compound (retention time ~8.20 min). Quantification uses internal standards (e.g., heneicosane) and calibration curves. In a study of essential oils, it constituted 0.41% of total volatiles, identified via NIST library matching (m/z 172 [M+^+], base peak m/z 71) .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, vapor pressure) of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Researchers should:
  • Validate purity : Use HPLC (>99% purity) or elemental analysis.
  • Standardize methods : For vapor pressure, employ the Peng-Robinson equation of state (parameters: a=4.87a = 4.87, b=0.092b = 0.092) to model behavior and compare with experimental data from static or dynamic methods .
  • Cross-reference literature : Compare with structurally similar alcohols (e.g., 1-decanol) to identify outliers .

Q. What experimental designs are effective for studying the antibacterial mechanism of this compound?

  • Methodological Answer : A tiered approach is recommended:
  • Initial screening : Disk diffusion assays (50–100 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic studies :
  • Membrane disruption : Measure cytoplasmic leakage (e.g., ATP release via luminometry).
  • Synergy testing : Combine with commercial antibiotics (e.g., ampicillin) using checkerboard assays (FIC index <0.5 indicates synergy).
  • In silico modeling : Molecular docking to lipid A (LPS component) or penicillin-binding proteins to predict binding affinities .

Key Considerations for Researchers

  • Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., Market Publishers reports) .
  • Experimental Replication : Address data variability by repeating assays under controlled humidity/temperature .
  • Ethical Reporting : Disclose conflicts of interest and adhere to IUPAC nomenclature guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-decanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-decanol

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